molecular formula C12H13N3O2S2 B2942325 N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1021218-88-1

N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2942325
CAS RN: 1021218-88-1
M. Wt: 295.38
InChI Key: BIVBTQDIBDQMGR-UHFFFAOYSA-N
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Description

N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide, also known as MTA, is a synthetic compound that has gained significant attention in the field of scientific research. MTA is a thiazole-based compound that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the potential of thiazolyl-thiophene carboxamide derivatives in antimicrobial applications. A study highlighted the synthesis of compounds with structures related to N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide, which were tested for in vitro antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated significant activities, suggesting the utility of these compounds in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Another study synthesized highly functionalized derivatives that exhibited notable antimicrobial properties against a panel of bacterial and fungal strains, reinforcing the potential of such compounds in antimicrobial research (Babu, Pitchumani, & Ramesh, 2013).

Anticancer Activity

The anticancer potential of thiazolyl-thiophene carboxamide derivatives has also been a subject of interest. One study focused on the synthesis of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, showing that thiophene-2-carboxamide derivatives exhibit good inhibitory activity against various cancer cell lines. This suggests their potential role in the development of novel anticancer therapies (Atta & Abdel‐Latif, 2021). Further research in this area produced compounds that showed higher anticancer activities than reference drugs across multiple cancer cell lines, indicating the promising therapeutic capabilities of such derivatives (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, the targets could be enzymes or receptors involved in these biological processes.

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways could be affected . These could include pathways related to inflammation, pain perception, microbial growth, viral replication, fluid balance, neuronal signaling, and cell proliferation.

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Given the diverse biological activities of thiazole derivatives, the effects could range from modulation of enzyme activity and receptor signaling to changes in cell proliferation and survival .

properties

IUPAC Name

N-[4-[3-(methylamino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-13-10(16)5-4-8-7-19-12(14-8)15-11(17)9-3-2-6-18-9/h2-3,6-7H,4-5H2,1H3,(H,13,16)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVBTQDIBDQMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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